Methyl 2-methyl-3-(tripropylsilyl)propanoate
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Overview
Description
Methyl 2-methyl-3-(tripropylsilyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a tripropylsilyl group, which is a silicon-containing substituent, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-3-(tripropylsilyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction can be catalyzed by acids such as sulfuric acid or by using catalysts like nickel carbonyl and palladium complexes . The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yields and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production efficiency. For example, the carboalkoxylation process, which involves the reaction of ethylene with carbon monoxide and methanol, can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-(tripropylsilyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The tripropylsilyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Organometallic reagents like Grignard reagents can be used for substitution reactions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-methyl-3-(tripropylsilyl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-(tripropylsilyl)propanoate involves its interaction with molecular targets through its ester and tripropylsilyl groups. The ester group can undergo hydrolysis, releasing the carboxylic acid and methanol, which can then participate in various biochemical pathways . The tripropylsilyl group can interact with silicon-specific pathways and targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Methyl propionate: Similar ester structure but lacks the tripropylsilyl group.
Ethyl acetate: Another ester with a simpler structure and different properties.
Isopropyl butyrate: An ester with a branched alkyl group, differing in its odor and reactivity.
Uniqueness
Methyl 2-methyl-3-(tripropylsilyl)propanoate is unique due to its tripropylsilyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and reactivity, making it valuable in specific applications where other esters may not be suitable .
Properties
CAS No. |
63620-13-3 |
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Molecular Formula |
C14H30O2Si |
Molecular Weight |
258.47 g/mol |
IUPAC Name |
methyl 2-methyl-3-tripropylsilylpropanoate |
InChI |
InChI=1S/C14H30O2Si/c1-6-9-17(10-7-2,11-8-3)12-13(4)14(15)16-5/h13H,6-12H2,1-5H3 |
InChI Key |
JMCRFALNGBMCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](CCC)(CCC)CC(C)C(=O)OC |
Origin of Product |
United States |
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